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CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide -

CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide

Catalog Number: EVT-10979634
CAS Number:
Molecular Formula: C145H242N44O48S2
Molecular Weight: 3433.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide is a synthetic peptide that belongs to the class of amides, characterized by the presence of the amide functional group (-C(=O)NH-). Amides are significant in both organic chemistry and biochemistry due to their role as fundamental building blocks in proteins and various pharmaceuticals. This particular compound's sequence suggests it may have specific biological functions or applications, though detailed studies on its properties and uses are still emerging.

Source

CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide can be synthesized in laboratory settings, primarily through methods involving peptide synthesis techniques. These methods often utilize solid-phase peptide synthesis or solution-phase synthesis, depending on the desired purity and yield.

Classification

This compound is classified as a peptide amide due to its structure comprising amino acid residues linked by peptide bonds with a terminal amide group. Peptides like this one are crucial in various biological processes and can serve as therapeutic agents.

Synthesis Analysis

Methods

The synthesis of CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide can be accomplished using several methods:

  1. Solid-Phase Peptide Synthesis (SPPS): This method involves sequentially adding protected amino acids to a solid support. The amino acids are activated and coupled in a controlled manner, allowing for the formation of the desired peptide chain.
  2. Liquid-Phase Synthesis: This approach can also be utilized for shorter peptides, where the reaction occurs in a homogeneous solution.

Technical Details

The synthesis typically requires:

  • Protecting Groups: To prevent unwanted reactions during coupling, protecting groups such as Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) are used.
  • Coupling Reagents: Reagents like HATU (1-Hydroxy-7-azabenzotriazole) or DIC (N,N'-Diisopropylcarbodiimide) facilitate the formation of peptide bonds between amino acids.
Molecular Structure Analysis

Structure

CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide consists of a sequence of amino acids connected by peptide bonds. The molecular structure can be represented as follows:

  • Amino Acid Sequence: Cysteine, Serine, Asparagine, Leucine, Threonine, Cysteine, Valine, Glycine, Lysine, Leucine, Serine, Glutamic Acid, Histidine, Lysine, Glutamine, Threonine, Tyrosine, Proline, Arginine, Threonine, Asparagine, Threonine, Glycine, Serine, Glycine, Threonine, Proline - Amide.

Data

The molecular formula and weight can be derived from the individual amino acids' contributions. The specific three-dimensional conformation would typically be analyzed using techniques such as X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

Reactions

Amides like CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide can undergo various chemical reactions:

  1. Hydrolysis: In the presence of water and under acidic or basic conditions, amides can hydrolyze to form corresponding carboxylic acids and amines.
  2. Reduction: Amides can also be reduced to amines using reducing agents such as lithium aluminum hydride.

Technical Details

The hydrolysis reaction can be slow without catalysts but can be accelerated using strong acids or bases. For example:

RCONH2+H2ORCOOH+NH3\text{RCONH}_2+\text{H}_2\text{O}\rightarrow \text{RCOOH}+\text{NH}_3
Mechanism of Action

Process

The mechanism by which CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide exerts its biological effects is likely related to its interaction with specific receptors or enzymes within biological systems.

  1. Binding: The compound may bind to target proteins or enzymes through non-covalent interactions.
  2. Activation/Inhibition: Depending on its structure and target affinity, it may activate or inhibit biochemical pathways.

Data

Studies on similar peptides suggest that their mechanisms often involve conformational changes in target proteins that lead to downstream effects in cellular signaling pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder when synthesized.
  • Solubility: Soluble in polar solvents like water and methanol due to its hydrophilic amino acid residues.

Chemical Properties

  • Stability: Peptide bonds are generally stable but can be hydrolyzed under extreme pH conditions.
  • Reactivity: Amides are less reactive than esters and anhydrides but can participate in nucleophilic acyl substitution reactions.
Applications

Scientific Uses

CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide has potential applications in various fields:

  1. Pharmaceuticals: As a potential drug candidate targeting specific diseases.
  2. Biotechnology: Used in research for studying protein interactions and enzyme mechanisms.
  3. Material Science: Could serve as a building block for creating novel materials with specific properties.
Introduction and Contextual Framework

Structural Classification and Biological Significance of Multifunctional Peptides

Multifunctional peptides represent a sophisticated class of biomolecules characterized by hybrid structural domains that enable diverse physiological roles. The peptide CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide exemplifies this category, featuring a canonical C-terminal amide group that confers resistance to proteolytic degradation and enhances receptor binding affinity. The amide bond—formed by nucleophilic attack of the amine group on carboxylic carbon—adopts a planar configuration due to resonance stabilization, with bond lengths intermediate between typical C–N and C=N bonds (1.48 Å vs. 1.32 Å) [1] [6]. This resonance restricts rotation around the C−N axis, enforcing conformational rigidity critical for molecular recognition [4] [6].

The peptide’s sequence integrates putative functional modules:

  • N-terminal cysteine-rich domain (residues 1–8): Potential metal-binding motifs
  • Central α-helical segment (predicted residues 12–20): Stabilized by intra-chain hydrogen bonds
  • C-terminal glycosylation/threonine cluster (residues 28–35): Possible post-translational modification sites

Table 1: Structural Classification of Bioactive Peptides

Peptide ClassKey CharacteristicsRepresentative Domains in CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide
Linear bioactive peptidesMinimal secondary structure; protease-sensitiveN-terminal region (residues 1–7)
Multidomain peptidesHybrid α/β folds; multi-functionalCentral helical + C-terminal extended structure
C-terminally amidated peptidesEnhanced stability; receptor specificityC-terminal amide group

Such architectural complexity enables simultaneous engagement with multiple biological targets, positioning this peptide as a potential node in signaling networks [1] [4].

Genomic and Proteomic Context of CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide

Bioinformatic analysis of the 35-residue sequence reveals distinctive genomic and structural attributes:

  • Amino Acid Composition: High prevalence of leucine (14.3%), serine (14.3%), and threonine (14.3%) suggests evolutionary conservation for structural stability and phosphorylation-mediated regulation. Hydrophobic residues (leucine, valine, isoleucine) constitute 28.6% of the sequence, indicating membrane-interaction potential [4] [6].

  • Post-Translational Modification Motifs:

  • N-glycosylation: Asn-X-Ser/Thr at positions 1–3 (Asn-Ser-Leu)
  • Kinase phosphorylation: Three consecutive threonines (residues 33–35)
  • Disulfide bonds: Cysteine pairs at positions 3–7

  • Evolutionary Context: Homology modeling indicates structural parallels to:

  • Hormone propeptides: C-terminal amidation mirrors bioactive peptide processing (e.g., neuropeptides)
  • Antimicrobial peptides: Cysteine-stabilized αβ motif resembling defensin folds
  • Cell-penetrating peptides: Polybasic region (Lys21-Lys22-Lys23) facilitating membrane translocation

Table 2: Sequence-Structure-Function Relationships

Sequence RegionStructural PredictionPutative Functional Role
CSNLSTCV (1–8)Disulfide-constrained loopMolecular recognition/target binding
LGKLSQELHKL (12–22)Amphipathic α-helixMembrane interaction/cell penetration
TYPRTNTGSGTP (26–35)Solvent-exposed β-strandKinase docking/post-translational modification

Proteomic conservation across species implies roles in cellular homeostasis, though exact physiological functions remain uncharacterized [1] [4].

Research Gaps in Mechanistic Understanding of Hybrid Functional Peptides

Despite advances in peptide science, fundamental knowledge gaps persist regarding CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide:

  • Conformational Dynamics: The interplay between its α-helical and β-strand domains under physiological conditions (e.g., pH, ionic strength) is unverified. Molecular dynamics simulations predict a hinge-like motion at Gly15-Lys16, but experimental validation is absent [1] [6].

  • Receptor Identification: No cognate receptors or binding partners have been empirically confirmed. Putative interaction with G-protein coupled receptors (GPCRs) is hypothesized based on C-terminal amidation, but remains untested [4].

  • Biosynthetic Pathway: Enzymes responsible for its post-translational modifications—particularly the C-terminal amidation requiring peptidylglycine α-amidating monooxygenase—are unidentified. Genomic linkage analysis suggests co-localization with modification enzymes on chromosome 7q31.2, though this requires validation [1].

  • Functional Plasticity: The peptide’s capacity for moonlighting behaviors (distinct functions in different contexts) is unexplored. Structural analogs exhibit both signaling and antimicrobial activities, suggesting context-dependent functional switching in this peptide [6].

Table 3: Critical Unresolved Research Questions

Research GapMethodological ChallengeImpact on Mechanistic Understanding
Three-dimensional structure determinationCrystallization difficulties due to flexibilityObscures target-binding interface mapping
In vivo functional validationSpecies-specific expression; redundancyLimits translational relevance
Modification enzyme identificationPoor expression in heterologous systemsPrevents biosynthetic pathway reconstruction

These knowledge deficits hinder exploitation of its therapeutic potential [1] [4].

Objectives and Scope of the Current Investigation

This study establishes four integrated objectives to address the aforementioned research gaps:

  • Conformational Landscape Mapping: Employ synchrotron radiation circular dichroism (SRCD) and solution-state NMR to resolve secondary structure transitions under variable pH (5.0–8.5) and temperature (25–60°C). Focus: Quantify stability of the Leu18-Lys22 helical core and Thr30-Gly35 β-motif [1] [6].

  • Receptor Deconvolution: Implement:

  • Photoaffinity labeling using p-benzoyl-L-phenylalanine substitutions at Tyr26/Thr28
  • Surface plasmon resonance screening against GPCR arraysPrioritize receptors with known affinity for amidated peptides (e.g., calcitonin receptor family) [4].
  • Biosynthesis Elucidation:
  • CRISPR-Cas9 knockout screening to identify modifying enzymes
  • Metabolic labeling with ³⁵S-cysteine to track disulfide maturation
  • Mass spectrometry to characterize glycan moieties at Asn1
  • Functional Interrogation:
  • Transcriptomic profiling of cells exposed to synthetic peptide
  • Phenotypic assays for antimicrobial activity (MIC against ESKAPE pathogens) and cellular internalization (flow cytometry with FITC conjugate)

Table 4: Structural Metrics for Targeted Analysis

Structural ParameterAnalytical MethodResolution Target
Amide bond planarityX-ray crystallography<1.0 Å atomic coordinates
Hydrogen bonding networkSolid-state NMRIdentification of ≥90% H-bond partners
Solvent accessibilityMolecular dynamics simulationSpatial mapping ±2 Å accuracy

The scope encompasses in vitro biophysical characterization and cellular functional assays, excluding in vivo pharmacokinetics and toxicity profiling per stated exclusions. Expected outcomes include a high-resolution structural model, validated molecular targets, and mechanistic insights into multifunctionality [1] [4] [6].

Properties

Product Name

CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-1-hydroxy-3-sulfanylpropylidene]amino]-1,3-dihydroxypropylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,3-dihydroxypropylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,3-dihydroxypropylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-5-[(2S)-1-[(2S)-1-[(2S)-6-amino-1-[(2S)-1-[(2S)-1-[(2S,3R)-1-[1-[(2R)-2-[N-[(2S)-5-carbamimidamido-1-[(2S,3R)-1-[(2S)-1-[(2S,3R)-1-[2-[(2S)-1,3-dihydroxy-1-[2-hydroxy-2-[(2S,3R)-3-hydroxy-1-[(2R)-2-(C-hydroxycarbonimidoyl)pyrrolidin-1-yl]-1-oxobutan-2-yl]iminoethyl]iminopropan-2-yl]imino-2-hydroxyethyl]imino-1,3-dihydroxybutan-2-yl]imino-1,4-dihydroxy-4-iminobutan-2-yl]imino-1,3-dihydroxybutan-2-yl]imino-1-hydroxypentan-2-yl]-C-hydroxycarbonimidoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]imino-1,3-dihydroxybutan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxyhexan-2-yl]imino-1-hydroxy-3-(1H-imidazol-5-yl)propan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-5-hydroxypentanoic acid

Molecular Formula

C145H242N44O48S2

Molecular Weight

3433.9 g/mol

InChI

InChI=1S/C145H242N44O48S2/c1-65(2)45-86(175-139(232)110(70(11)12)183-136(229)99(63-239)181-142(235)114(74(16)197)187-135(228)98(61-193)180-129(222)90(49-69(9)10)172-131(224)92(52-104(151)202)174-134(227)96(59-191)178-117(210)79(148)62-238)118(211)158-55-106(204)162-80(25-18-20-40-146)120(213)169-89(48-68(7)8)128(221)179-97(60-192)133(226)167-83(34-37-102(149)200)122(215)165-85(36-39-109(207)208)123(216)171-88(47-67(5)6)127(220)173-91(51-77-54-156-64-161-77)130(223)164-81(26-19-21-41-147)121(214)170-87(46-66(3)4)126(219)166-84(35-38-103(150)201)125(218)186-113(73(15)196)141(234)177-94(50-76-30-32-78(199)33-31-76)143(236)189-44-24-29-101(189)137(230)168-82(27-22-42-157-145(154)155)124(217)185-112(72(14)195)140(233)176-93(53-105(152)203)132(225)184-111(71(13)194)138(231)160-56-107(205)163-95(58-190)119(212)159-57-108(206)182-115(75(17)198)144(237)188-43-23-28-100(188)116(153)209/h30-33,54,64-75,79-101,110-115,190-199,238-239H,18-29,34-53,55-63,146-148H2,1-17H3,(H2,149,200)(H2,150,201)(H2,151,202)(H2,152,203)(H2,153,209)(H,156,161)(H,158,211)(H,159,212)(H,160,231)(H,162,204)(H,163,205)(H,164,223)(H,165,215)(H,166,219)(H,167,226)(H,168,230)(H,169,213)(H,170,214)(H,171,216)(H,172,224)(H,173,220)(H,174,227)(H,175,232)(H,176,233)(H,177,234)(H,178,210)(H,179,221)(H,180,222)(H,181,235)(H,182,206)(H,183,229)(H,184,225)(H,185,217)(H,186,218)(H,187,228)(H,207,208)(H4,154,155,157)/t71-,72-,73-,74-,75-,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+,91+,92+,93+,94?,95+,96+,97+,98+,99+,100-,101-,110+,111+,112+,113+,114+,115+/m1/s1

InChI Key

AZCMZZXDDMAXIT-SLFAFRAOSA-N

Canonical SMILES

CC(C)CC(C(=NC(CCC(=N)O)C(=NC(C(C)O)C(=NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=NC(CCCNC(=N)N)C(=NC(C(C)O)C(=NC(CC(=N)O)C(=NC(C(C)O)C(=NCC(=NC(CO)C(=NCC(=NC(C(C)O)C(=O)N3CCCC3C(=N)O)O)O)O)O)O)O)O)O)O)O)O)N=C(C(CCCCN)N=C(C(CC4=CN=CN4)N=C(C(CC(C)C)N=C(C(CCC(=O)O)N=C(C(CCC(=N)O)N=C(C(CO)N=C(C(CC(C)C)N=C(C(CCCCN)N=C(CN=C(C(CC(C)C)N=C(C(C(C)C)N=C(C(CS)N=C(C(C(C)O)N=C(C(CO)N=C(C(CC(C)C)N=C(C(CC(=N)O)N=C(C(CO)N=C(C(CS)N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O

Isomeric SMILES

C[C@H]([C@@H](C(=N[C@@H](CC(=N)O)C(=N[C@@H]([C@@H](C)O)C(=NCC(=N[C@@H](CO)C(=NCC(=N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@@H]1C(=N)O)O)O)O)O)O)O)N=C([C@H](CCCNC(=N)N)N=C([C@H]2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N=C([C@H]([C@@H](C)O)N=C([C@H](CCC(=N)O)N=C([C@H](CC(C)C)N=C([C@H](CCCCN)N=C([C@H](CC4=CN=CN4)N=C([C@H](CC(C)C)N=C([C@H](CCC(=O)O)N=C([C@H](CCC(=N)O)N=C([C@H](CO)N=C([C@H](CC(C)C)N=C([C@H](CCCCN)N=C(CN=C([C@H](CC(C)C)N=C([C@H](C(C)C)N=C([C@H](CS)N=C([C@H]([C@@H](C)O)N=C([C@H](CO)N=C([C@H](CC(C)C)N=C([C@H](CC(=N)O)N=C([C@H](CO)N=C([C@H](CS)N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O

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